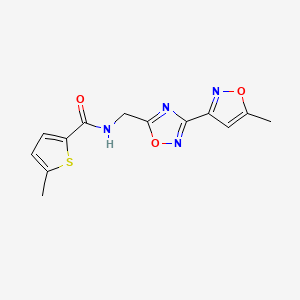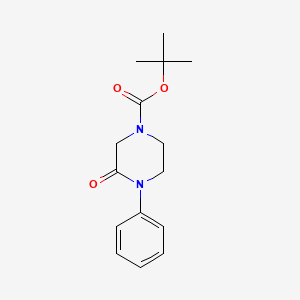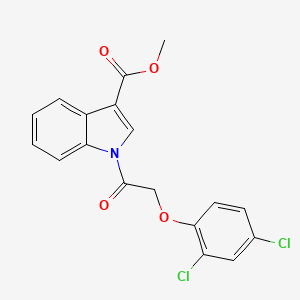![molecular formula C27H38N4OS B2863482 N-[[4-(2,6-diethylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 477300-33-7](/img/structure/B2863482.png)
N-[[4-(2,6-diethylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[[4-(2,6-diethylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide” is a complex organic compound. It contains an adamantane core, which is a type of diamondoid, meaning it has a structure similar to a portion of the diamond lattice . Attached to this core is a carboxamide group, a triazole ring, and a diethylphenyl group .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, adamantane derivatives are often synthesized via carbocation or radical intermediates . The synthesis of substituted adamantanes is frequently achieved via these intermediates, which have unique stability and reactivity when compared to simple hydrocarbon derivatives .Molecular Structure Analysis
The molecular formula of this compound is C27H38N4OS . It contains an adamantane core, a type of diamondoid, meaning it has a structure similar to a portion of the diamond lattice . Attached to this core is a carboxamide group, a triazole ring, and a diethylphenyl group .Wissenschaftliche Forschungsanwendungen
Metal-Organic Frameworks (MOFs)
Research demonstrates the utility of adamantane derivatives in constructing metal-organic frameworks (MOFs). For instance, functionalized adamantane tectons, when combined with copper(II) and carboxylate ligands, lead to the formation of unique MOFs exhibiting potential for applications in gas storage, separation, and catalysis due to their porous structures and chemical stability (Senchyk et al., 2013).
Antimicrobial and Anti-inflammatory Agents
Adamantane-based triazoles have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds have shown potent antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Additionally, some of these derivatives exhibit anti-inflammatory properties, indicating their potential as therapeutic agents (Al-Abdullah et al., 2014).
Advanced Polymeric Materials
The synthesis of new polyamides containing adamantyl and diamantyl moieties has been explored, revealing that these polymers possess medium inherent viscosities, high tensile strength, and excellent thermal stability. These properties make them suitable for high-performance applications in electronics, aerospace, and automotive industries, where materials with superior mechanical and thermal properties are required (Chern et al., 1998).
Hypoglycemic Activities
Adamantane-isothiourea hybrid derivatives have been investigated for their in vitro antimicrobial activity and in vivo hypoglycemic effects. These studies reveal that certain derivatives can significantly reduce serum glucose levels in diabetic rats, suggesting potential applications in the treatment of diabetes (Al-Wahaibi et al., 2017).
Catalysis
The catalytic synthesis of N-aryladamantane-1-carboxamides using phosphorus trichloride has been demonstrated, providing a method for obtaining these compounds with high yields. These adamantane derivatives may find applications in pharmaceutical synthesis and material science as intermediates or final products (Shishkin et al., 2020).
Eigenschaften
IUPAC Name |
N-[[4-(2,6-diethylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N4OS/c1-4-10-33-26-30-29-23(31(26)24-21(5-2)8-7-9-22(24)6-3)17-28-25(32)27-14-18-11-19(15-27)13-20(12-18)16-27/h7-9,18-20H,4-6,10-17H2,1-3H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFXFKZUCLCIJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=C(C=CC=C2CC)CC)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(2,6-diethylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-[3-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyrrolidin-1-yl]ethanone](/img/structure/B2863400.png)

![4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2863402.png)
![2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid](/img/structure/B2863407.png)


![N-(2,5-dimethylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2863413.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2863414.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2863416.png)
![4-([(1-Ethyl-1H-pyrazol-5-yl)methyl]aminomethyl)benzoic acid hydrochloride](/img/structure/B2863417.png)
![4-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2863418.png)
![2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one](/img/structure/B2863419.png)
![Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B2863421.png)